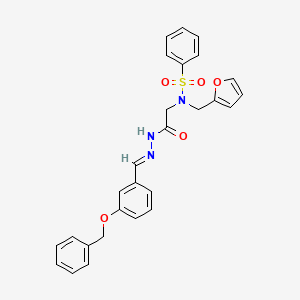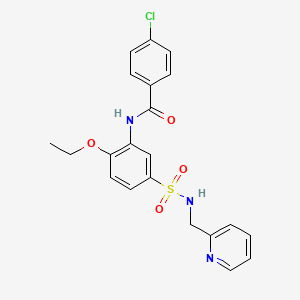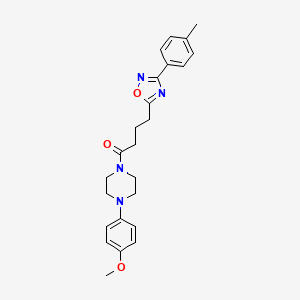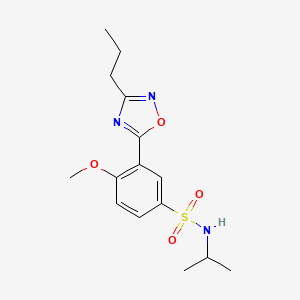
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as PPOBS, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide acts by binding to certain proteins in the brain, such as the GABA-A receptor, and modulating their activity. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of this receptor and leads to increased inhibitory neurotransmission in the brain. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance inhibitory neurotransmission in the brain, which can lead to increased relaxation and reduced anxiety. This compound has also been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has a number of advantages for lab experiments. It is a highly specific and potent compound that can be used to study the role of certain proteins in the brain. It also has neuroprotective effects, which can be useful in studies of neurodegenerative diseases. However, this compound also has some limitations. It can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.
Future Directions
There are a number of future directions for research on N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of research could focus on the development of new and more efficient synthesis methods for this compound. Another area of research could focus on the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects. Overall, this compound is a promising compound that has the potential to be a useful tool in scientific research.
Synthesis Methods
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine, followed by the reaction of the resulting intermediate with propylhydrazine and triethylorthoformate. The final step involves the reaction of the resulting intermediate with sulfuric acid to yield this compound.
Scientific Research Applications
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a tool to study the role of certain proteins in the brain, such as the GABA-A receptor.
properties
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-6-14-16-15(22-17-14)12-9-11(7-8-13(12)21-4)23(19,20)18-10(2)3/h7-10,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMYPDGLVZKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)
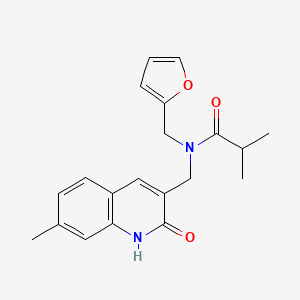

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
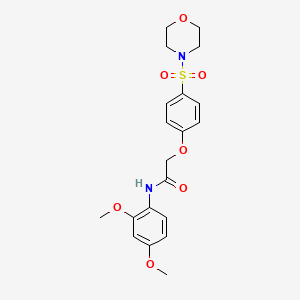
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
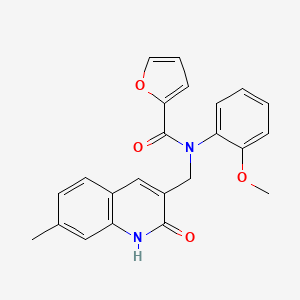



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
